Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound that has garnered significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical and biological properties. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and agrochemicals .
Scientific Research Applications
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Its stability and bioavailability make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Future Directions
Difluoromethylation is a field of research that has seen significant advances in recent years . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process have been summarized in a review . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibitsuccinate dehydrogenase (SDHI) . SDHI is a key enzyme in the mitochondrial respiration chain and plays a crucial role in energy production .
Mode of Action
This inhibition disrupts the tricarboxylic acid cycle, leading to energy deprivation and eventual death of the pathogen .
Biochemical Pathways
The compound likely affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition disrupts the energy production process, leading to the death of the pathogen
Pharmacokinetics
Related compounds with difluoromethyl groups are known to have improved lipophilicity, which can enhance bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of energy production in the pathogen, leading to its death . .
Action Environment
It’s worth noting that related compounds with difluoromethyl groups have been found to retain their radical scavenging capabilities in non-polar environments, suggesting potential stability in various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of difluoromethyl-substituted pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridines and related fluorinated heterocycles. Examples include difluoromethyl pyrazoles and difluoromethyl pyrimidines .
Uniqueness
What sets methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate apart is its specific combination of a difluoromethyl group with a pyridine ring, which imparts unique chemical reactivity and biological activity. This combination enhances its potential as a versatile building block in synthetic chemistry and as a valuable tool in biological research .
Properties
IUPAC Name |
methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWZUVCHYMYFBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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